Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a hydroxy group, and an ethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-ethoxybenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures and maintained under reflux to drive the reaction to completion. After the reaction, the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(3-ethoxyphenyl)-2-oxoacetate.
Reduction: Formation of 2-(3-ethoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active metabolites. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-ethoxyphenyl)-2-hydroxyacetate: Similar structure but with the ethoxy group in the para position.
Methyl 2-(3-methoxyphenyl)-2-hydroxyacetate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(3-ethoxyphenyl)-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of the hydroxy and ester groups also provides versatility in chemical transformations and potential biological activities.
Biological Activity
Methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant and anticancer properties, and presents relevant research findings and case studies.
Chemical Structure and Properties
This compound contains an ethoxy group attached to a phenyl ring, along with a hydroxyacetate functional group. Its molecular formula is C12H14O4, with a molecular weight of approximately 226.24g/mol. The presence of the ethoxy group contributes to the compound's solubility and reactivity, making it a subject of interest for various biological applications.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can effectively scavenge free radicals, thereby reducing oxidative damage in cells.
Anticancer Activity
The compound has also been studied for its anticancer properties . Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines, indicating its potential as a therapeutic agent.
The mechanism of action of this compound involves its interaction with various molecular targets. It may modulate signaling pathways related to cell survival and apoptosis, potentially interacting with specific enzymes or receptors involved in these processes. Further research is needed to elucidate the precise biochemical pathways affected by this compound.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antioxidant Activity Assessment : In a study assessing the antioxidant capacity of various compounds, this compound demonstrated a significant ability to reduce oxidative stress markers in cultured cells, supporting its potential use in preventing oxidative damage-related diseases.
- Anticancer Efficacy : A recent study focused on the anticancer effects of this compound revealed that it inhibited the growth of breast cancer cells by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's ability to trigger programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate | Brominated aromatic ring | Enhanced reactivity; significant antioxidant and anticancer properties |
Methyl 2-(4-methoxyphenyl)-2-hydroxyacetate | No halogen substituent | Different solubility; varying biological activity |
Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate | Contains fluorine instead of bromine | Potentially different reactivity due to fluorine |
This table highlights how variations in substituents affect the biological activities and chemical properties of related compounds.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-(3-ethoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O4/c1-3-15-9-6-4-5-8(7-9)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3 |
InChI Key |
JZWWDTBRBHCONP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.